Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate
Description
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate (CAS: 22316-45-6) is a structurally complex organic compound with the molecular formula C₁₇H₁₅ClN₂O₅ and a molecular weight of 362.77 g/mol . Its structure features a central propionate ester backbone substituted with a phenylamino group bearing chloro and nitro substituents at the 5- and 2-positions, respectively (Figure 1).
Properties
IUPAC Name |
ethyl 3-(N-(5-chloro-2-nitrophenyl)anilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-25-17(22)11-16(21)19(13-6-4-3-5-7-13)15-10-12(18)8-9-14(15)20(23)24/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOWWCGEBQSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176858 | |
| Record name | Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-45-6 | |
| Record name | Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 5'-chloro-2'-nitro-N-phenylmalonanilate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 5'-CHLORO-2'-NITRO-N-PHENYLMALONANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPS7SZ92TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate, with the CAS number 22316-45-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 362.76 g/mol
- Melting Point : 81-83°C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
- pKa : Approximately 10.12 .
The compound's biological activity is primarily attributed to its structural characteristics, which include a nitrophenyl group that may interact with various biological targets. The presence of the chloro and nitro substituents can influence the compound's reactivity and binding affinity to enzymes or receptors.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit bacterial growth by disrupting cellular processes .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer activity. The nitro group can be reduced in biological systems, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, indicating a potential pathway for further investigation into this compound's efficacy as an anticancer agent .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacterial strains, supporting its potential use as an antimicrobial agent.
- Anticancer Research :
Comparative Analysis of Similar Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate has garnered attention for its potential biological activities. The compound's structure, particularly the nitrophenyl group, may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. Results indicated that the compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action was hypothesized to involve the induction of apoptosis through the activation of caspases.
Analytical Chemistry Applications
The compound is suitable for various analytical techniques, particularly in high-performance liquid chromatography (HPLC).
HPLC Methodology
A reverse-phase HPLC method has been developed for the separation and analysis of this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and pharmacokinetic studies .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile, Water |
| Additive | Phosphoric Acid / Formic Acid |
| Column Type | Newcrom R1 HPLC |
| Application | Isolation of impurities |
Synthetic Biology Applications
The compound can also be utilized in synthetic biology for biosynthetic pathways involving phenylpropanoids, which have diverse industrial applications.
Case Study: Biosynthesis of Phenylpropenes
Research has demonstrated that microbial co-cultures can be engineered to produce phenylpropenes from simple sugars. This compound serves as a precursor in these pathways, contributing to the production of valuable compounds like eugenol .
Environmental Impact Studies
The environmental implications of compounds like this compound are also under investigation. Studies focus on its degradation products and toxicity levels in ecosystems.
Toxicity Assessments
Research indicates that the compound's chlorinated and nitro-substituents may influence its toxicity profile. Evaluations are ongoing to determine its impact on aquatic life and soil microorganisms .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The chloro and nitro groups in the target compound enhance electrophilicity and steric bulk compared to simpler analogs like ethyl 3-(3-nitrophenyl)-3-oxopropanoate. This may influence reactivity in nucleophilic substitution or coupling reactions .
- Bioactivity : Unlike thiophene derivatives (e.g., compounds from ), which exhibit antimicrobial activity, the target compound lacks direct bioactivity reports but is critical in pharmaceutical impurity profiling .
Physicochemical Properties Comparison
| Property | Target Compound | Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate | Ethyl 3-(4-Fluorophenyl)-3-Oxopropionate |
|---|---|---|---|
| LogP | 2.95 | ~1.8 (estimated) | 1.7 (estimated) |
| Density (g/cm³) | 1.371 | N/A | 1.174 |
| Boiling Point (°C) | 581.9 | N/A | 117–120 |
| Flash Point (°C) | 305.7 | N/A | >110 |
Notes:
- The higher LogP of the target compound (2.95 vs. ~1.7–1.8) correlates with its chloro and nitro substituents, enhancing membrane permeability in drug delivery systems .
- The elevated boiling point (581.9°C) reflects stronger intermolecular forces (dipole-dipole, van der Waals) compared to fluorinated analogs .
Preparation Methods
Large-Scale Condensation Reaction
In a 20 L reaction flask, 2.5 kg of 5-chloro-2-nitrodiphenylamine is dissolved in 16 L of anhydrous acetonitrile. To this mixture, 1.8 kg of ethyl malonyl chloride is added dropwise under nitrogen atmosphere to prevent hydrolysis. The reaction is heated to reflux (82°C) for 12 hours, during which the acetonitrile acts as both solvent and base, facilitating the deprotonation of the aniline nitrogen.
Table 1: Reaction Parameters and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| 5-Chloro-2-nitrodiphenylamine | 2.5 kg | Nucleophile |
| Ethyl malonyl chloride | 1.8 kg | Electrophile |
| Anhydrous acetonitrile | 16 L | Solvent/Base |
| Reaction temperature | 82°C (reflux) | Optimal activation |
| Reaction time | 12 hours | Complete conversion |
Post-reaction, the mixture undergoes vacuum distillation to remove acetonitrile, yielding a viscous residue. Ethanol (8 L) is added to dissolve the crude product, which is then crystallized at 0–5°C. The yellow crystalline solid is filtered and dried at 60°C, achieving a melting point of 85–87°C (literature value: 81–83°C).
Optimization of Reaction Conditions
Solvent Selection
Acetonitrile is preferred due to its high dielectric constant (37.5), which stabilizes the transition state and accelerates the reaction. Alternatives like dichloromethane or tetrahydrofuran result in lower yields (<70%) due to poor solubility of the diphenylamine derivative.
Temperature and Time Dependence
A kinetic study reveals that reflux conditions (82°C) maximize the reaction rate without promoting side reactions such as nitro group reduction or ester hydrolysis. Below 70°C, the reaction remains incomplete even after 24 hours.
Table 2: Temperature vs. Yield Relationship
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 24 | 58 |
| 70 | 18 | 76 |
| 82 (reflux) | 12 | 91 |
| 90 | 10 | 89* |
Note: At 90°C, partial decomposition occurs, reducing purity.
Workup and Purification Strategies
Crystallization Efficiency
Ethanol is employed for recrystallization due to its moderate polarity, which selectively dissolves the product while excluding unreacted starting materials. Cooling to 0–5°C induces supersaturation, yielding 3.3 kg of product with >99% purity (HPLC).
Impurity Profiling
Common impurities include:
-
Residual acetonitrile : <0.1% (GC-MS).
-
Ethyl malonate dimer : <0.5% (NMR).
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
DSC analysis shows a sharp endothermic peak at 85°C, confirming crystalline homogeneity. The compound remains stable under ambient storage for >24 months.
Industrial Applications and Regulatory Compliance
This compound is a key intermediate in synthesizing 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, a precursor to anxiolytic drugs. Under the Harmonized Tariff Schedule (HTS), it qualifies for duty-free status as a pharmaceutical intermediate (CAS 22316-45-6) , complying with 21 CFR § 207.
Q & A
Q. What are the primary synthetic routes for Ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of 5-chloro-2-nitroaniline with ethyl 3-oxo-3-phenylpropanoate derivatives. Key steps include:
- Electrophilic substitution using chloroacetyl chloride under basic conditions to form intermediates like 3-oxo-propionitriles .
- Coupling with phenylisothiocyanate to introduce the phenylamino group .
- Optimization of solvent (e.g., THF or DMF) and temperature (60–80°C) to achieve yields of 65–78%. Lower temperatures (<50°C) reduce byproduct formation but prolong reaction time .
- Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) ensures >95% purity .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Structural confirmation employs:
- NMR : NMR shows distinct peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm). NMR confirms the carbonyl groups (δ 168–172 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 363.76) matches the molecular formula .
- Elemental Analysis : Carbon (56.28%), Hydrogen (4.17%), Nitrogen (7.72%) align with theoretical values .
- X-ray Crystallography (if applicable): For analogs, triclinic crystal systems with space group P-1 are reported, aiding in bond-length validation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (non-classified hazard but untested) .
- Waste Disposal : Neutralize with 10% NaOH solution before disposal to degrade nitro groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for the condensation step. Predict activation energies (e.g., 25–30 kcal/mol for nitro-group participation) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, reducing energy barriers by ~15% .
Q. What strategies resolve contradictions in reported reaction conditions for synthesizing this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial approach to test variables (temperature, solvent, catalyst). For example, a 2 factorial design identified DMF at 70°C with KCO as optimal (yield: 78% vs. 65% in prior studies) .
- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy. Conflicting reports on reaction time (6–12 hours) are resolved by identifying autocatalytic behavior in nitro-group activation .
Q. How does the electronic nature of substituents affect the compound’s stability and bioactivity?
- Methodological Answer :
- Hammett Studies : Replace the 5-chloro substituent with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Stability (t in PBS) correlates with σ values: -Cl (t = 48 hrs) vs. -NO (t = 24 hrs) due to enhanced hydrolysis .
- SAR Analysis : In vitro assays on analogs show that -Cl at the 5-position increases binding affinity to GABA receptors (IC = 12 nM vs. 45 nM for -H) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
